Oleyl nicotinate

Description

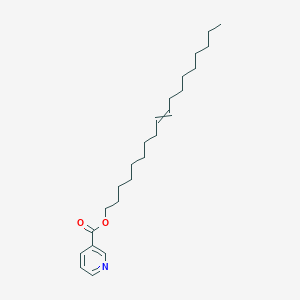

Structure

2D Structure

Properties

CAS No. |

78695-24-6 |

|---|---|

Molecular Formula |

C24H39NO2 |

Molecular Weight |

373.6 g/mol |

IUPAC Name |

octadec-9-enyl pyridine-3-carboxylate |

InChI |

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-24(26)23-19-18-20-25-22-23/h9-10,18-20,22H,2-8,11-17,21H2,1H3 |

InChI Key |

WTLRGQPJLCWEOG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Oleyl Nicotinate and Analogous Esters

Esterification Reactions for Nicotinate (B505614) Ester Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the most direct method for synthesizing oleyl nicotinate. This process can be conducted under different catalytic or non-catalytic conditions.

The direct reaction between nicotinic acid and oleyl alcohol is a fundamental approach to producing this compound. The efficacy of this reaction is heavily influenced by the choice of catalyst and reaction conditions.

Acid catalysts are commonly employed to accelerate the rate of esterification, which is often a slow process. chemicalbook.com These catalysts function by protonating the carbonyl oxygen of nicotinic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by oleyl alcohol.

Commonly used acid catalysts for nicotinate ester synthesis include mineral acids like sulfuric acid and p-toluenesulfonic acid. chemicalbook.com For instance, methyl nicotinate has been synthesized by reacting nicotinic acid with methanol (B129727) under reflux in the presence of concentrated sulfuric acid for 13 hours. chemicalbook.com A similar principle applies to the synthesis of this compound. Heterogeneous solid acid catalysts, such as the HND230 catalyst used for ethyl nicotinate synthesis, offer the advantage of easy separation from the reaction mixture. google.com In a reported synthesis of ethyl nicotinate, the reaction was carried out at 50-65°C for 3-6 hours, followed by reflux to remove water, achieving a yield of 97.2%. google.com

More advanced catalytic systems have also been explored. A moisture-tolerant zirconium complex, Zr(Cp)₂(CF₃SO₃)₂·THF, has been shown to be effective for esterification reactions involving substrates like nicotinic acid and oleyl alcohol. nih.gov Another relevant example is the use of sodium hydrogen sulfate (B86663) (NaHSO₄), an acidic heterogeneous catalyst, in the esterification of oleic acid with oleyl alcohol to produce oleyl oleate (B1233923). ekb.eg This reaction achieved a 96.8% yield under optimal conditions, demonstrating the feasibility of using such catalysts for reactions involving long-chain alcohols like oleyl alcohol. ekb.eg

| Catalyst Type | Example | Typical Conditions | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol (e.g., methanol) for extended periods (e.g., 13 hours). | Traditional, effective method, but catalyst removal and neutralization are required. | chemicalbook.com |

| Heterogeneous Solid Acid | HND230 Solid Catalyst | 50-65°C for 3-6 hours in a solvent like toluene, followed by azeotropic water removal. | Catalyst is easily recoverable by filtration; high yields reported for ethyl nicotinate (97.2%). | google.com |

| Heterogeneous Acid Salt | Sodium Hydrogen Sulfate (NaHSO₄) | 130°C for 8 hours with a 1:1 substrate ratio (for oleyl oleate synthesis). | Acts as both catalyst and desiccant; high yield (96.8%) for analogous long-chain ester synthesis. | ekb.eg |

| Organometallic Complex | Zr(Cp)₂(CF₃SO₃)₂·THF | 80°C in a solvent like benzotrifluoride. | Moisture-tolerant, demonstrating activity with nicotinic acid and oleyl alcohol as substrates. | nih.gov |

To circumvent issues associated with catalyst removal and to develop greener synthetic processes, non-catalytic and solvent-free esterification methods have been developed. These reactions are typically driven by high temperatures and the removal of water under a vacuum to shift the reaction equilibrium toward the product.

A patented process describes the direct esterification of nicotinic acid with water-immiscible, high-boiling-point alcohols (boiling point >135°C), such as various isomers of octanol, by heating the reactants at their reflux temperature (between 135°C and 200°C). google.com Since oleyl alcohol has a high boiling point (well above 200°C), this method is directly applicable. The process avoids the use of any catalyst, simplifying product purification. google.com

More recent research on the synthesis of chlorogenic acid oleyl alcohol ester (CGOA) under non-catalytic and solvent-free conditions provides a highly relevant model. mdpi.com In this study, optimal CGOA synthesis was achieved at 200°C for 3 hours with a 1:20 molar ratio of chlorogenic acid to oleyl alcohol. mdpi.com The reaction was conducted under a high vacuum (0.098 MPa) to facilitate the removal of water, resulting in a high conversion rate of 93.59%. mdpi.com These findings suggest that a similar strategy—reacting nicotinic acid with a large excess of oleyl alcohol at high temperature and under vacuum—would be a viable and efficient method for producing this compound without catalysts or solvents.

| Parameter | Optimal Condition (for CGOA Synthesis) | Rationale/Effect on Reaction | Reference |

|---|---|---|---|

| Reaction Temperature | 200°C | Provides sufficient energy to overcome the activation barrier in a catalyst-free system. A sharp increase in conversion was noted when moving from 160°C to 180°C. | mdpi.com |

| Reaction Time | 3 hours | Optimal duration to maximize conversion without significant product degradation. | mdpi.com |

| Substrate Molar Ratio (Acid:Alcohol) | 1:20 | Using a large excess of oleyl alcohol shifts the equilibrium towards the ester product. | mdpi.com |

| Stirring Rate | 200 rpm | Ensures adequate mixing and mass transfer. Higher rates did not significantly improve conversion. | mdpi.com |

| Pressure | High Vacuum (>0.098 MPa) | Crucial for the continuous removal of water, which is a byproduct of the esterification, to drive the reaction to completion. | mdpi.com |

Transesterification is an alternative route to this compound that involves reacting a simple alkyl nicotinate, such as methyl or ethyl nicotinate, with oleyl alcohol. In this equilibrium reaction, the oleyl alcohol displaces the smaller alcohol (methanol or ethanol) from the ester. The reaction can be catalyzed by either acids or bases. google.com

Base-catalyzed transesterification is common and typically employs alkoxides, such as sodium methoxide (B1231860), as catalysts. google.com A process for synthesizing menthyl nicotinate involves the transesterification of methyl nicotinate with menthol (B31143) in the presence of sodium methoxide at temperatures between 40°C and 150°C under a partial vacuum to remove the methanol byproduct. google.comwipo.int A similar procedure using butyllithium (B86547) to form a lithium alkoxide in situ has been used to prepare (1R)-(−)-menthyl nicotinate from methyl nicotinate in high yield (79-83%). orgsyn.org

Nickel-catalyzed ester transfer reactions represent a more modern approach. In one study, a nickel catalyst in combination with a dcypt ligand enabled the transfer of an ester moiety from phenyl nicotinate to various aromatic bromides and even to other alcohols like naphthol through an in-situ transesterification. thieme-connect.com This highlights the potential for metal-catalyzed transesterification in synthesizing diverse nicotinate esters.

| Method | Catalyst/Reagent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Alkaline-Catalyzed | C₁-C₄ Alkoxides (e.g., Sodium Methoxide) | C₁-C₄ Alkyl Nicotinate + Alcohol (e.g., Menthol) | Reaction driven by removal of the low-boiling alcohol byproduct under vacuum. | google.comwipo.int |

| In-situ Alkoxide Formation | Butyllithium | Methyl Nicotinate + Alcohol (e.g., Menthol) | Rapid reaction even at low temperatures; high yields reported. | orgsyn.org |

| Nickel-Catalyzed Ester Transfer | Ni(OAc)₂ / dcypt ligand | Phenyl Nicotinate + Alcohol (e.g., Naphthol) | Enables chemoselective C-O bond cleavage and ester transfer under specific catalytic conditions. | thieme-connect.com |

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative to traditional chemical synthesis. medcraveonline.com Lipases can function in non-aqueous solvents and exhibit high chemo-, regio-, and enantioselectivity. researchgate.net

The chemo-enzymatic synthesis of xanthinol (B1682289) nicotinate has been reported, utilizing lipase (B570770) B from Candida antarctica (CAL-B, often immobilized as Novozym 435) for a key resolution step. researchgate.net Lipases are well-known for their ability to catalyze esterification and transesterification reactions. For example, eugenyl benzoate (B1203000) was synthesized via an enzymatic reaction between benzoic acid and eugenol (B1671780) using lipases from S. aureus and Rhizomucor miehei. medcraveonline.com

A two-step chemo-enzymatic method has been used to synthesize derivatives of propenylbenzenes, where the first step is a lipase-catalyzed epoxidation. frontiersin.org Furthermore, lipases have been employed in continuous-flow systems for the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate and various amines, demonstrating their utility in producing derivatives of nicotinic acid. researchgate.net In the context of this compound, a lipase such as CAL-B could be used to directly catalyze the esterification of nicotinic acid with oleyl alcohol or the transesterification of an alkyl nicotinate with oleyl alcohol, often under milder conditions than chemical methods.

Direct Esterification of Nicotinic Acid with Oleyl Alcohol

Derivatization Strategies for Related N-Oleyl and Nicotinate Conjugates

The nicotinate ester moiety serves as a versatile chemical handle for the synthesis of more complex conjugates. This compound can be derivatized, or its precursors (nicotinic acid and oleyl alcohol) can be incorporated into larger molecules to create conjugates with specific properties.

One primary derivatization pathway for nicotinate esters is amidation. For example, a two-step, one-pot procedure for synthesizing β-nicotinamide riboside (NR⁺) starts with the coupling of an acetylated ribose with ethyl nicotinate. beilstein-journals.orgbeilstein-journals.org The resulting ethyl nicotinate riboside is then treated with methanolic ammonia (B1221849), which simultaneously removes the acetyl protecting groups and converts the ethyl ester into the primary amide, nicotinamide. beilstein-journals.orgbeilstein-journals.org This strategy could be applied to this compound to produce oleyl nicotinamide, which could then be further functionalized. For instance, the amide nitrogen could be alkylated to create N-oleyl-N-alkyl-nicotinamides.

Nicotinate esters are also used as starting materials in condensation reactions to build more complex heterocyclic structures. In one method for preparing synthetic nicotine, ethyl nicotinate undergoes a condensation reaction with ethyl succinate (B1194679) in the presence of a base like sodium ethoxide or potassium hydride. google.com This demonstrates how the nicotinate core can be elaborated into different molecular scaffolds.

The term "N-Oleyl conjugate" can refer to structures where an oleyl group is attached to a nitrogen atom within a nicotinic acid-derived scaffold. A key example would be N-oleyl nicotinamide. While not directly reported, its synthesis is feasible by reacting nicotinoyl chloride (derived from nicotinic acid) with oleylamine, or by the amidation of this compound with ammonia followed by N-alkylation with an oleyl halide. The conjugation of lipophilic groups like oleyl chains to polar molecules is a common strategy to enhance properties such as membrane permeability or to create amphiphilic structures for formulation purposes. google.com

N-Oleyl Derivatives of Phosphatidylethanolamines

N-oleyl derivatives of phosphatidylethanolamines (PE) are a class of phospholipids (B1166683) that have garnered significant interest. The synthesis of these compounds involves the acylation of the amino group of PE with oleic acid. google.com

One established method for creating N-oleylphosphatidylethanolamines begins by dissolving either pure phosphatidylethanolamine (B1630911) or phospholipid fractions containing it in a suitable solvent. google.com Solvents can include aliphatic, cyclic, or chlorinated hydrocarbons, as well as tetrahydrofuran (B95107) or dioxane. google.com To facilitate the reaction, a basic compound such as triethylamine (B128534) or pyridine (B92270) is added to act as an acid acceptor. google.com The acylation is then carried out using oleic acid chloride or by employing the anhydride (B1165640) principle with oleic acid and formic acid chloride. google.com This process leads to the formation of N-oleylphosphatidylethanolamines, which are noted for their potential anti-arteriosclerotic and antilipemic effects. google.com

Notably, the use of cephalin-containing phosphatide fractions is an economically viable route for producing these N-oleyl derivatives. google.com This approach allows for the straightforward production of phospholipid mixtures that contain both the valuable phosphatidylcholine and the synthesized N-oleylphosphatidylethanolamines. google.com

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| Phosphatidylethanolamine | Oleic acid chloride | Basic compounds (e.g., triethylamine, pyridine), Solvent (e.g., tetrahydrofuran) | N-oleylphosphatidylethanolamine |

| Phosphatidylethanolamine | Oleic acid, Formic acid chloride | Anhydride principle, Acid acceptors | N-oleylphosphatidylethanolamine |

Glycosylation of Nicotinate Derivatives

Glycosylation represents another important synthetic route for modifying nicotinate derivatives, leading to the formation of various riboside compounds. These reactions typically involve the coupling of a nicotinic acid ester with a protected ribose sugar.

A common approach involves the reaction of ethyl nicotinate with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. beilstein-journals.orgnih.gov This reaction is often mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in a solvent like dry dichloromethane, leading to a stereoselective formation of the β-isomer of O-ethyl nicotinate riboside in high yield. beilstein-journals.orgnih.gov The resulting tetraester adduct can then be deprotected and converted to the desired cationic amide by treatment with ammonia in methanol. nih.gov

Another method describes the glycosylation of 2-bromoethyl pyridine-3-carboxylate with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, which yields 2-bromoethyl nicotinate riboside triacetate triflate. beilstein-journals.org Additionally, syntheses have been developed starting from nicotinic acid itself. For example, reacting nicotinic acid with phosphorus pentachloride in pyridine, followed by the addition of glycyrrhizic acid, can produce a mixture of glycyrrhizin (B1671929) nicotinate derivatives. mdpi.com

| Nicotinate Derivative | Glycosylating Agent | Catalyst/Reagents | Product | Yield |

| Ethyl nicotinate | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | TMSOTf, Dichloromethane | β-isomer of O-ethyl nicotinate riboside | High Yield (>90%) nih.gov |

| 2-bromoethyl pyridine-3-carboxylate | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | Not specified | 2-bromoethyl nicotinate riboside triacetate triflate | 43% beilstein-journals.org |

| Nicotinic acid | Glycyrrhizic acid | Phosphorus pentachloride, Pyridine | Mixture of Glycyrrhizin nicotinate derivatives | Not specified mdpi.com |

Formation of Amphiphilic Lipidic Copolymers with Oleyl Pendant Groups

The synthesis of amphiphilic lipidic copolymers incorporating oleyl pendant groups often utilizes "click chemistry" for its efficiency and specificity. This approach allows for the creation of complex polymer architectures with tailored properties.

A two-step methodology is frequently employed. The first step involves the copolymerization of monomers like ε-caprolactone (CL) and a functionalized caprolactone, such as α-azido-caprolactone (N3CL). researchgate.net This polymerization can be catalyzed by enzymes like Candida antarctica lipase B (CALB), resulting in copolymers with azide (B81097) groups. researchgate.net

In the second step, the azide-functionalized copolymer is reacted with an alkyne-modified lipid, such as oleic acid, via a click reaction. researchgate.net This creates an amphiphilic copolymer with oleyl pendant groups. These copolymers have demonstrated potential in drug delivery applications, for instance, by enhancing the encapsulation efficiency and drug loading capacity for hydrophobic drugs like curcumin. researchgate.net

| Polymer Backbone | Functional Group | Pendant Group Precursor | Key Reaction | Application |

| Poly(ε-caprolactone-co-α-azido-caprolactone) | Azide (-N3) | Alkyne-modified Oleic Acid | Click Chemistry | Drug Delivery researchgate.netresearchgate.net |

| Poly(ester-co-carbonate) | Alkyne | Azido-functionalized Oleic Acid | Click Chemistry | Drug Delivery researchgate.net |

Mechanistic Investigations of Oleyl Nicotinate Interactions in Model Biological Systems

Interactions with Biological Membranes and Lipid Systems

The interaction of molecules with the cell membrane is a critical determinant of their biological activity. For oleyl nicotinate (B505614), these interactions are governed by its amphiphilic nature, possessing both a polar nicotinic acid headgroup and a long, nonpolar oleyl tail.

Effects on Membrane Fluidity and Phase Behavior in Synthetic Bilayers (e.g., dipalmitoylphosphatidylcholine)

Studies on long-chain nicotinates, a class of compounds to which oleyl nicotinate belongs, provide insights into its likely effects on synthetic lipid bilayers such as those made of dipalmitoylphosphatidylcholine (DPPC). Research has shown that nicotinic acid esters partition into DPPC membrane bilayers, influencing their thermotropic phase behavior and fluidity. nih.gov

The incorporation of these esters into the lipid bilayer leads to a disruption of the ordered packing of the lipid acyl chains. nih.gov This is evidenced by the elimination of the pre-transition and a decrease and broadening of the gel-to-fluid phase transition temperature of the DPPC membrane. nih.gov The extent of this effect is dependent on the concentration of the nicotinate and the length of its alkyl chain. nih.gov For instance, fluorescence anisotropy measurements using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) have demonstrated an alteration of the bilayer organization, indicating increased membrane fluidity. nih.gov

It is hypothesized that at low concentrations, nicotinates are solubilized near the DPPC headgroup region, which primarily affects the pre-transition. nih.gov At higher concentrations, they cause more significant disruption to the lipid acyl chain packing, which is reflected in the reduced cooperativity of the main phase transition. nih.gov The presence of the cis-double bond in the oleyl chain of this compound is expected to introduce a kink, further disrupting the ordered packing of the saturated DPPC acyl chains and thereby increasing membrane fluidity.

Table 1: Effects of Long-Chain Nicotinates on DPPC Bilayer Properties

| Nicotinate Property | Observed Effect on DPPC Bilayers | Technique |

| Partitioning | Chain length-dependent partitioning into the lipid bilayer. nih.gov | Differential Scanning Calorimetry, Fluorescence Anisotropy |

| Phase Transition | Elimination of the pre-transition; decrease and broadening of the main phase transition temperature. nih.govnih.gov | Differential Scanning Calorimetry |

| Membrane Fluidity | Alteration of bilayer organization, indicating increased fluidity. nih.gov | DPH Fluorescence Anisotropy |

Analysis of Interfacial Behavior and Molecular Packing in Model Membranes

The interfacial behavior of long-chain nicotinates in model membranes reveals complex interactions. Studies using monolayers at an air-water interface show that these nicotinates are partially miscible with DPPC. nih.gov The headgroup of the nicotinates is noted to be larger than their hydrophobic tail, which leads to geometric packing constraints within a two-component lipid bilayer. nih.gov This head-tail mismatch is a likely contributor to the complex phase behavior observed. nih.gov

The introduction of a molecule like this compound into a lipid membrane can alter the molecular packing. The kinked oleyl chain would create free volume within the hydrophobic core of the membrane, leading to a less ordered and more fluid state. This disruption of the tight packing of lipid chains is a key mechanism by which such molecules can alter membrane properties. acs.org The study of droplet interface bilayers (DIBs) has shown that the molecular shape of amphiphiles significantly influences the surface characteristics and packing of monolayers and bilayers. nih.gov

Exploration of Biological Barrier Permeation Enhancement Mechanisms

The stratum corneum (SC), the outermost layer of the skin, serves as the primary barrier to the penetration of external substances. The ability of certain compounds to enhance the permeation of other molecules through this barrier is of significant interest. The structural components of this compound—oleic acid and oleyl alcohol—are both known permeation enhancers.

Investigation of Intercellular Lipid Alterations in Ex Vivo Barriers

The intercellular lipids of the stratum corneum, primarily composed of ceramides, cholesterol, and free fatty acids, are crucial for its barrier function. universiteitleiden.nl Permeation enhancers often act by disrupting the highly ordered structure of these lipids. acs.org

Studies on oleic acid and oleyl alcohol in ex vivo human skin have demonstrated their ability to fluidize the stratum corneum lipids. acs.orgnih.gov Infrared spectroscopy has revealed that oleic acid, in particular, promotes a more rapid fluidization of these lipids. acs.orgnih.gov This fluidization increases the conformational freedom of the lipid alkyl chains, thereby increasing the permeability of the barrier. researchgate.net It is proposed that at later time points, the primary mechanism of permeabilization shifts to the formation of fluid, enhancer-rich domains within the SC lipids. acs.orgnih.gov

Given these findings, it is plausible that this compound would similarly alter the intercellular lipid structure of the stratum corneum. The oleyl chain would readily intercalate into the lipid lamellae, disrupting the dense packing and increasing the fluidity of the lipid matrix.

Table 2: Effects of Oleic Acid and Oleyl Alcohol on Stratum Corneum Lipids

| Enhancer | Effect on SC Lipids | Time Dependence |

| Oleic Acid | Rapid fluidization of intercellular lipids. acs.orgnih.gov | Initial rapid fluidization, followed by formation of fluid domains. acs.orgnih.gov |

| Oleyl Alcohol | Slower initial fluidization compared to oleic acid. acs.org | Permeabilization effect levels off, with the formation of fluid domains. acs.orgnih.gov |

Time-Dependent Interaction Dynamics with Stratum Corneum Components

The interaction of permeation enhancers with the stratum corneum is a dynamic process. Studies directly comparing oleic acid and oleyl alcohol have shown time-dependent differences in their effects. acs.orgnih.gov Oleic acid appears to induce a faster initial permeabilization of the skin barrier, likely due to its more rapid fluidization of the SC lipids. acs.org However, after approximately 12 hours, this fluidization effect is less evident, and the formation of fluid, enhancer-rich domains becomes the predominant mechanism for both compounds. acs.orgnih.gov

Furthermore, the retention of these enhancers within the stratum corneum also varies over time. Even 12 hours after removal from the skin surface, the relative amount of oleic acid in the SC lipids can be higher than that of oleyl alcohol. acs.orgnih.gov This sustained presence can contribute to a prolonged, though reversible, effect on the barrier function. acs.org The interaction of this compound with the stratum corneum would likely follow a similar time-dependent pattern, with an initial phase of lipid fluidization followed by the establishment of more stable altered lipid domains.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools for investigating molecular interactions at an atomic level. researchgate.net These methods can provide detailed insights into how molecules like this compound orient themselves within a lipid bilayer and how they affect membrane structure and dynamics.

Molecular dynamics (MD) simulations can be employed to model the partitioning of this compound into a lipid bilayer, such as DPPC or a more complex model of the stratum corneum lipids. mdpi.com Such simulations could visualize the disruption of lipid packing caused by the kinked oleyl chain and quantify changes in membrane properties like area per lipid, bilayer thickness, and lipid tail order parameters. These computational approaches can also be used to study the interactions between the nicotinate headgroup and the polar headgroups of the surrounding lipids. While specific molecular modeling studies on this compound are not widely available, research on related nicotinic acid derivatives and other amphiphilic molecules provides a framework for how such studies could elucidate its mechanism of action. researchgate.net

Molecular Dynamics (MD) Simulations for Compound-Membrane Interactions

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly well-suited for investigating how a molecule like this compound, which possesses both a polar nicotinic acid headgroup and a long, nonpolar oleyl tail, interacts with and partitions into a model cell membrane, such as a lipid bilayer.

While direct MD simulation studies specifically targeting this compound are not extensively available in public literature, a robust simulation protocol can be constructed based on established methodologies for similar amphipathic molecules, including other nicotinate esters, long-chain fatty alcohols like oleyl alcohol, and various phospholipids (B1166683). nih.govnih.govresearchgate.net

System Setup and Model Parameters:

A typical simulation system would involve embedding one or more this compound molecules within a pre-equilibrated lipid bilayer. A common and biologically relevant model membrane is a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayer, which represents a major lipid component of mammalian cell membranes. researchgate.netmdpi.com The system is then fully solvated with an explicit water model, such as TIP3P, and neutralized with counter-ions to mimic physiological conditions. diva-portal.orgmdpi.com

The interactions between atoms are governed by a force field. The CHARMM36 (C36) force field is a widely used and well-validated parameter set for lipids and can be extended for small molecules. nih.gov While specific parameters for this compound may not be standard, they can be developed using established parameterization workflows, such as those available through the CHARMM General Force Field (CGenFF) or the Force Field Toolkit (ffTK). uiuc.edursc.org This process involves deriving partial atomic charges and defining bond, angle, and dihedral parameters based on quantum mechanical calculations to accurately represent the molecule's conformational energy landscape. uiuc.edu

Simulation Protocol and Analysis:

The simulation would be performed using a software package like GROMACS or NAMD . researchgate.netmpg.de The protocol typically starts with an energy minimization step to remove any unfavorable contacts, followed by a series of equilibration phases. These phases involve gradually heating the system to the target temperature (e.g., 310 K) and adjusting the pressure to 1 bar under an NPT (isothermal-isobaric) ensemble, allowing the system to relax to a stable state. mdpi.com The production run, which can extend for hundreds of nanoseconds, is then performed to collect data for analysis. diva-portal.orgnih.gov

Analysis of the simulation trajectory can reveal key aspects of the this compound-membrane interaction:

Localization and Orientation: The position and orientation of this compound within the bilayer can be tracked over time. It is anticipated that the polar nicotinic acid headgroup would preferentially reside at the lipid-water interface, capable of forming hydrogen bonds with the phosphate (B84403) and carbonyl groups of the POPC lipids and surrounding water molecules. nih.govresearchgate.net The hydrophobic oleyl tail would embed itself within the nonpolar core of the membrane, aligning with the lipid acyl chains. researchgate.net

Membrane Perturbation: The presence of this compound can influence the structural properties of the lipid bilayer. Key metrics to analyze include the area per lipid, membrane thickness, and the deuterium (B1214612) order parameters (SCD) of the lipid acyl chains. The insertion of the bulky oleyl chain could increase membrane fluidity and decrease lipid order, a mechanism observed for other enhancers like oleyl alcohol. acs.orgtaylorandfrancis.com

| Parameter | Value/Description | Reference/Rationale |

|---|---|---|

| Simulation Software | GROMACS | researchgate.netmpg.de |

| Force Field | CHARMM36 (C36) with custom parameters for this compound | nih.govuiuc.edu |

| Lipid Bilayer Model | 128 POPC lipids (64 per leaflet) | mdpi.comdiva-portal.org |

| Solvent Model | TIP3P Water | mdpi.com |

| Ensemble | NPT (Isothermal-Isobaric) | mdpi.com |

| Temperature | 310 K | Physiological relevance |

| Pressure | 1 bar | Standard atmospheric pressure |

| Simulation Time | 200-500 ns | nih.gov |

Density Functional Theory (DFT) Protocols for Reaction Pathway Modeling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. epstem.netdergipark.org.tr It is highly effective for determining molecular geometries, electronic properties, and modeling reaction mechanisms, such as hydrolysis or enzymatic reactions, at the atomic level.

For this compound, DFT can be employed to understand its intrinsic chemical reactivity, which is crucial for predicting its stability and potential metabolic pathways. While specific DFT studies on this compound are scarce, protocols can be designed based on extensive research on nicotinic acid and its various derivatives. epstem.netdergipark.org.trjocpr.com

Computational Protocol:

DFT calculations would typically be performed using software like Gaussian . A common and robust approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with DFT exchange-correlation. epstem.netepstem.net This functional is often paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides a good balance between accuracy and computational cost for organic molecules. jocpr.com

To model a reaction pathway, such as the ester hydrolysis of this compound to nicotinic acid and oleyl alcohol, the following steps would be undertaken:

Geometry Optimization: The ground state structures of the reactants (this compound, water), transition state(s), intermediates, and products (nicotinic acid, oleyl alcohol) are fully optimized without any symmetry constraints.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For reactants, intermediates, and products, this confirms that they are true energy minima (no imaginary frequencies). For a transition state, this verifies that it is a first-order saddle point (exactly one imaginary frequency), corresponding to the motion along the reaction coordinate.

Solvent Effects: To better mimic a biological environment, solvent effects can be included implicitly using a model like the Polarizable Continuum Model (PCM). researchgate.net

Modeling Reaction Pathways:

The hydrolysis of the ester bond in this compound is a key potential reaction. DFT can model the transition state of this reaction, providing insights into the energy barrier that must be overcome for the reaction to proceed. This allows for a comparison of its likely rate of spontaneous hydrolysis relative to other esters. Furthermore, DFT can be used to study the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. epstem.netdergipark.org.tr

| Parameter | Specification | Reference/Rationale |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | epstem.netdergipark.org.tr |

| Software | Gaussian 09/16 | epstem.net |

| Functional | B3LYP | epstem.netjocpr.com |

| Basis Set | 6-311++G(d,p) | jocpr.com |

| Task | Geometry Optimization, Frequency Calculation, Transition State Search | Standard for reaction modeling |

| Solvent Model | Polarizable Continuum Model (PCM) - Water | researchgate.net |

| Properties Calculated | Activation Energy, Reaction Energy, HOMO/LUMO Energies | epstem.netdergipark.org.tr |

Biochemical Pathways and Cellular Processes Associated with Oleyl Nicotinate Constituents

Nicotinate (B505614) and Nicotinamide (B372718) Metabolism Pathways in Cellular Systems

The nicotinate (niacin) and nicotinamide components are precursors for the synthesis of the essential coenzymes nicotinamide adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govreactome.org These coenzymes are central to a vast array of biological processes.

Mammalian cells synthesize NAD+ through two primary routes: the de novo pathway and the salvage pathways. wikipedia.orgresearchgate.net

The de novo pathway begins with the dietary amino acid tryptophan. nih.govresearchgate.netresearchgate.net Through a series of enzymatic reactions, tryptophan is converted to quinolinic acid (QA). nih.govresearchgate.net The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts QA to nicotinic acid mononucleotide (NAMN). reactome.orgresearchgate.net Subsequently, nicotinamide mononucleotide adenylyltransferase (NMNAT) facilitates the conversion of NAMN to nicotinic acid adenine dinucleotide (NAAD). researchgate.net In the final step, NAD synthase (NADS) amidates NAAD to produce NAD+. researchgate.net While most tissues rely on the salvage pathway, significant de novo synthesis occurs in the liver and kidneys. wikipedia.org

The salvage pathways are essential for recycling preformed vitamin B3 compounds, including nicotinic acid (NA), nicotinamide (NAM), and nicotinamide riboside (NR), to synthesize NAD+. wikipedia.orgresearchgate.net This is the primary source of NAD+ in most mammalian tissues. nih.govwikipedia.org A lack of dietary vitamin B3 leads to the deficiency disease pellagra, highlighting the critical nature of these pathways. wikipedia.org

Key steps in the salvage pathways include:

Nicotinic Acid (NA): The enzyme nicotinic acid phosphoribosyltransferase (NAPT) converts NA into NAMN, which then enters the latter part of the de novo pathway to form NAD+. researchgate.net This specific route is often referred to as the Preiss-Handler pathway. reactome.org

Nicotinamide (NAM): Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway, converts NAM to nicotinamide mononucleotide (NMN). wikipedia.orgresearchgate.net

Nicotinamide Riboside (NR): NR is phosphorylated by nicotinamide riboside kinase (NRK) to form NMN. researchgate.net

Final Conversion: NMN is then converted directly to NAD+ by the enzyme NMNAT. researchgate.net

| Pathway | Precursor | Key Enzyme | Product |

|---|---|---|---|

| De Novo | Tryptophan → Quinolinic Acid (QA) | Quinolinate phosphoribosyltransferase (QPRT) | Nicotinic acid mononucleotide (NAMN) |

| De Novo | Nicotinic acid mononucleotide (NAMN) | Nicotinamide mononucleotide adenylyltransferase (NMNAT) | Nicotinic acid adenine dinucleotide (NAAD) |

| De Novo | Nicotinic acid adenine dinucleotide (NAAD) | NAD synthase (NADS) | NAD+ |

| Salvage (Preiss-Handler) | Nicotinic Acid (NA) | Nicotinic acid phosphoribosyltransferase (NAPT) | Nicotinic acid mononucleotide (NAMN) |

| Salvage | Nicotinamide (NAM) | Nicotinamide phosphoribosyltransferase (NAMPT) | Nicotinamide mononucleotide (NMN) |

| Salvage | Nicotinamide Riboside (NR) | Nicotinamide riboside kinase (NRK) | Nicotinamide mononucleotide (NMN) |

| Salvage | Nicotinamide mononucleotide (NMN) | Nicotinamide mononucleotide adenylyltransferase (NMNAT) | NAD+ |

NAD+ is a cornerstone of cellular metabolism, primarily acting as a critical coenzyme in redox reactions. researchgate.net It functions as an electron carrier, cycling between its oxidized form (NAD+) and its reduced form (NADH). wikipedia.org This cycling is fundamental to maintaining cellular redox balance and driving energy production. nih.gov

In key metabolic pathways such as glycolysis and the citric acid cycle, NAD+ accepts electrons from metabolic intermediates, becoming reduced to NADH. researchgate.netnih.gov NADH then donates these electrons to the mitochondrial electron transport chain, a process that ultimately drives the synthesis of ATP, the main energy currency of the cell. nih.gov The proper balance of the NAD+/NADH ratio is therefore critical for normal cellular function and viability. nih.gov

Beyond its role in redox reactions, NAD+ is a crucial substrate for several families of enzymes that regulate gene expression and cell signaling. These enzymes consume NAD+ in their reactions, highlighting the importance of its continuous synthesis. wikipedia.orgresearchgate.net

Sirtuins: This family of NAD+-dependent deacetylases plays a critical role in regulating cellular metabolism, DNA repair, and chromatin structure. researchgate.netresearchgate.net By removing acetyl groups from proteins, sirtuins can modulate the activity of enzymes involved in energy production and influence gene expression through histone modification. researchgate.net

Poly(ADP-ribose) polymerases (PARPs): These enzymes are primarily involved in DNA repair and the maintenance of genomic integrity. stanford.edu Upon detecting DNA damage, PARPs use NAD+ to synthesize poly(ADP-ribose) chains, which signal and recruit other repair proteins. nih.gov

CD38 and CD157: These are cADP-ribose synthases that use NAD+ to generate second messengers involved in calcium signaling, which is vital for numerous cellular processes, including immune cell activation. stanford.eduresearchgate.net

Recent research has also explored the influence of nicotinate on specific signaling pathways. For instance, studies have investigated the impact of a copper(I) nicotinate complex on the Notch1 signaling pathway in triple-negative breast cancer cell lines, suggesting a potential role for nicotinate derivatives in modulating cancer cell fate. nih.gov Nicotinic acid has also been shown to increase the secretion of adiponectin from preadipocytes through G-protein coupled receptor (GPR109A) signaling. mdpi.com

Oleyl Moiety Involvement in Lipid Metabolism and Signaling

The oleyl group is derived from oleic acid, an 18-carbon monounsaturated omega-9 fatty acid. In the cell, it is typically activated to its coenzyme A derivative, oleoyl-CoA, which is a central intermediate in lipid metabolism.

Fatty acid metabolism involves two distinct processes: synthesis and degradation (beta-oxidation), which occur in different cellular compartments. funaab.edu.ngwikipedia.org

Fatty Acid Synthesis primarily occurs in the cytosol. funaab.edu.ngwikipedia.org The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid synthesis. funaab.edu.ngwikipedia.org Through a series of condensation reactions, two-carbon units from malonyl-CoA are added to a growing acyl chain. The synthesis of oleic acid involves the elongation of saturated fatty acids, primarily stearic acid (18:0). The enzyme stearoyl-CoA desaturase, located in the endoplasmic reticulum, then introduces a double bond into stearoyl-CoA to form oleoyl-CoA. funaab.edu.ngnih.gov

Fatty Acid Degradation (beta-oxidation) occurs mainly within the mitochondrial matrix. funaab.edu.ngwikipedia.org This pathway breaks down fatty acyl-CoAs into two-carbon acetyl-CoA units, which can then enter the citric acid cycle for energy production. wikipedia.org The degradation and synthesis pathways are reciprocally regulated to prevent futile cycling. funaab.edu.ng

| Feature | Fatty Acid Synthesis (Lipogenesis) | Fatty Acid Degradation (Beta-Oxidation) |

|---|---|---|

| Primary Location | Cytosol | Mitochondrial Matrix |

| Starting Substrate | Acetyl-CoA | Fatty Acyl-CoA |

| End Product | Palmitate (C16:0), then modified (e.g., to Oleate) | Acetyl-CoA |

| Key Regulatory Enzyme | Acetyl-CoA carboxylase | Carnitine palmitoyltransferase I (CPT1) |

| Coenzymes | NADPH | NAD+, FAD |

Reactive oxygen species (ROS) are byproducts of mitochondrial metabolism and also act as important signaling molecules. nih.gov However, excessive ROS production can lead to oxidative stress and endothelial dysfunction, a key factor in the development of cardiovascular disease. nih.govcsic.es

Studies on cultured endothelial cells have shown that oleic acid can influence mitochondrial ROS production. One study found that oleic acid induced a concentration-dependent increase in ROS production. nih.gov This effect was inhibited by thenoyltrifluoroacetone (TTFA), an inhibitor of mitochondrial complex II, indicating that the observed ROS production originates from the mitochondria. nih.gov The same study also reported that oleic acid decreased both basal and insulin-induced endothelial nitric oxide synthase (eNOS) activity, an effect that was restored by the mitochondrial inhibitor. nih.gov This suggests a link between oleic acid-induced mitochondrial ROS and the impairment of eNOS function, a hallmark of endothelial dysfunction. nih.gov Conversely, other research has indicated that physiological concentrations of oleic acid can confer substantial protection to endothelial cells against an oxidative insult, preventing ROS overproduction and recovering depleted antioxidant defenses. csic.es

Role in Glycerophospholipid Metabolism

Glycerophospholipids are fundamental components of cellular membranes and play crucial roles in signal transduction. The metabolism of these lipids is a complex process involving multiple enzymatic steps for the synthesis of the glycerol (B35011) backbone, the attachment of fatty acyl chains, and the addition of a polar head group. The constituents of oleyl nicotinate—oleyl alcohol and nicotinic acid—can influence glycerophospholipid metabolism through their participation in related lipid metabolic pathways.

Oleyl alcohol, a long-chain fatty alcohol, can be a substrate for the synthesis of ether lipids, a class of glycerophospholipids where one or both of the acyl chains are linked to the glycerol backbone by an ether bond instead of an ester bond. While less common than diacyl glycerophospholipids, ether lipids are important constituents of certain cell types, including neuronal and immune cells. The initial step in ether lipid synthesis involves the acylation of dihydroxyacetone phosphate (DHAP), followed by the exchange of the acyl group for a long-chain fatty alcohol, such as oleyl alcohol, to form an alkyldihydroxyacetone phosphate. This intermediate is then further metabolized to form various ether-containing glycerophospholipids.

Enzymatic Hydrolysis of Ester Bonds in Biological Contexts

The ester linkage in this compound is susceptible to hydrolysis by various esterases and lipases present in biological systems. This enzymatic cleavage releases the constituent molecules, oleyl alcohol and nicotinic acid, which can then participate in their respective metabolic pathways.

Characterization of Esterase and Lipase (B570770) Activity Towards this compound

The enzymatic hydrolysis of nicotinic acid esters has been shown to be catalyzed by esterases found in plasma and liver microsomes. Studies on a wide series of nicotinic acid esters have demonstrated that these enzymatic reactions follow Michaelis-Menten kinetics nih.gov. The efficiency of hydrolysis is influenced by the physicochemical properties of the alcohol moiety, with hydrophobicity and steric factors playing a significant role in the binding of the ester to the active site of the enzyme nih.gov.

While specific studies on the hydrolysis of this compound by a comprehensive panel of lipases are not extensively detailed in the available literature, the general activity of lipases on similar long-chain fatty acid esters, such as oleyl oleate (B1233923), has been well-characterized. Lipases from various microbial sources, such as Candida sp., are known to efficiently catalyze both the synthesis and hydrolysis of such esters nih.gov. The activity of these enzymes is influenced by factors such as temperature, pH, and the presence of organic solvents nih.gov. It is therefore highly probable that lipases would also exhibit hydrolytic activity towards the ester bond in this compound, given the structural similarity to their natural substrates.

The table below summarizes the general characteristics of esterase and lipase activity on nicotinic acid esters and related compounds, which can be extrapolated to the hydrolysis of this compound.

| Enzyme Source | Substrate Type | Key Findings |

| Human and Rat Plasma, Hog Liver Carboxylesterase | Wide series of nicotinic acid esters | Hydrolysis follows Michaelis-Menten kinetics. Binding is dependent on hydrophobic and steric factors of the alcohol moiety nih.gov. |

| Candida sp. Lipase | Oleyl oleate (a long-chain wax ester) | Exhibits high esterification and, by extension, hydrolytic activity. Optimal activity is dependent on temperature and pH nih.gov. |

Kinetic Modeling of Enzymatic Degradation

The enzymatic degradation of this compound via hydrolysis of its ester bond can be described using kinetic models, most notably the Michaelis-Menten model. This model is applicable to the hydrolysis of nicotinic acid esters by plasma and liver esterases nih.gov. The fundamental equation for this model is:

v = (Vmax[S]) / (Km + [S])

Where:

v is the initial reaction velocity.

Vmax is the maximum reaction velocity.

[S] is the substrate concentration (this compound).

Km is the Michaelis constant, which represents the substrate concentration at which the reaction velocity is half of Vmax.

The parameters Vmax and Km are specific to the enzyme and the substrate and are influenced by reaction conditions such as temperature and pH. For the hydrolysis of nicotinic acid esters, Km values are of a similar magnitude across different enzyme sources, while Vmax can vary significantly, indicating differences in the catalytic efficiency of the enzymes nih.gov.

For more complex biological systems where factors like substrate diffusion and enzyme immobilization might be relevant, more sophisticated kinetic models can be employed. For instance, models developed for the enzymatic degradation of polyesters, such as the shrinking particle and shrinking core models, could potentially be adapted to describe the degradation of this compound under specific conditions, like in a multiphasic biological environment rsc.org. These models account for the physical changes in the substrate particle as degradation proceeds and can provide a more detailed understanding of the degradation kinetics in heterogeneous systems rsc.org.

| Kinetic Model | Description | Applicability to this compound Degradation |

| Michaelis-Menten | Describes the relationship between the initial reaction rate and the substrate concentration for enzyme-catalyzed reactions. | Applicable to the hydrolysis of the ester bond in this compound by soluble esterases and lipases in homogenous systems nih.gov. |

| Shrinking Particle/Core Models | Describes the kinetics of enzymatic degradation of solid particles, accounting for changes in particle size and diffusion of the enzyme. | Potentially applicable to the degradation of this compound in heterogeneous systems, such as within lipid droplets or other biological matrices rsc.org. |

Structure Activity Relationship Sar Studies of Oleyl Nicotinate Derivatives

Rational Design and Synthesis of Nicotinate (B505614) Moiety Modifications

The nicotinate, or pyridine-3-carboxylate, portion of oleyl nicotinate is a key determinant of its interaction with biological targets. nih.gov The rational design of modifications to this moiety focuses on altering its electronic and steric properties to optimize biological activity. beilstein-journals.org

Research into other pyridine (B92270) derivatives has shown that the position and nature of substituents are critical for activity. For example, in a series of 1,4-dihydropyridines, the presence of an ester functional group at the third and fifth positions was found to be a crucial requirement for their activity. rsc.org Furthermore, substitutions at the fourth position of the phenyl ring in some 1,4-DHP derivatives with groups like a fluoro group have demonstrated superior activity. rsc.org

The synthesis of these modified nicotinates often involves standard esterification procedures, reacting the modified nicotinic acid with an alcohol in the presence of a catalyst. chemicalbook.comajol.inforesearchgate.net

Table 1: Hypothetical SAR of Pyridine Ring Substitutions on a Nicotinate Scaffold

| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |

| 2-position | Electron-withdrawing group (e.g., -Cl) | Potential increase or decrease | Alters electronic profile, may affect binding affinity |

| 4-position | Electron-donating group (e.g., -NHCH₃) | Potential increase in activity | May enhance hydrogen bonding interactions |

| 6-position | Bulky alkyl group | Potential decrease in activity | Steric hindrance may prevent optimal binding |

| 5-position | Halogen (e.g., -F) | Potential increase in activity | Can improve metabolic stability and binding rsc.org |

This table is illustrative and based on general principles of medicinal chemistry and findings from related pyridine compounds.

The position of the ester linkage on the pyridine ring is a fundamental aspect of the nicotinate structure. This compound is an ester of nicotinic acid, where the carboxyl group is at the 3-position of the pyridine ring. Moving the ester linkage to the 2-position (picolinate) or 4-position (isonicotinate) would create structural isomers with distinct chemical and biological properties. acs.org

Studies on different isomers of pyridinecarboxylic acid derivatives have highlighted the importance of the substituent's position. For instance, isonicotinic acid derivatives are utilized in the development of various therapeutic agents. belnauka.by The differing spatial arrangement of the nitrogen atom relative to the ester group in these isomers can lead to different binding orientations and potencies. Research on anhydrotetracycline (B590944) analogs showed that the position of a nitrogen atom in a pyridine ring of a side chain was a critical structural difference between an active and an inactive compound. acs.org

The synthesis of these isomers would follow similar esterification protocols, starting with the corresponding picolinic acid or isonicotinic acid. belnauka.by

Rational Design and Synthesis of Oleyl Moiety Modifications

The long, unsaturated oleyl chain is the lipophilic anchor of this compound, influencing its physical properties such as solubility and membrane permeability. acs.org Modifications to this part of the molecule are aimed at optimizing these characteristics.

The length and degree of unsaturation of the alkyl chain are critical parameters that can be fine-tuned to modulate the biological activity of fatty acid esters. Research on other classes of compounds has demonstrated that altering the alkyl chain length can significantly affect properties like interfacial activity and antibacterial efficacy. researchgate.net For some erythorbyl fatty acid esters, a decrease in critical micelle concentration was observed with increasing alkyl chain length, with erythorbyl myristate (C14:0) showing optimal interfacial properties. researchgate.net In another study on (R)-3-Hydroxybutyric alkyl esters, the antibacterial and antifungal activity increased with chain length from C1 to C6. researcher.life

The degree of unsaturation also plays a crucial role. A study on chlorogenic acid esters found that hydrogen peroxide scavenging activity decreased as the unsaturation of the alkyl chain increased (C18:0 > C18:1 > C18:2 > C18:3). oup.com This suggests that a more saturated chain might be beneficial for certain types of antioxidant activity. oup.com

Synthesis of these analogs can be achieved through esterification or transesterification reactions using fatty acids or fatty alcohols with the desired chain length and saturation level. google.com

Table 2: Influence of Alkyl Chain Modifications on the Properties of Fatty Acid Esters

| Modification | Compound Series Example | Observed Effect | Reference |

| Increasing Chain Length | (R)-3-Hydroxybutyric alkyl esters (C1-C6) | Increased antibacterial activity | researcher.life |

| Increasing Unsaturation | Chlorogenic acid esters (C18:0 to C18:3) | Decreased H₂O₂ scavenging activity | oup.com |

| Varying Chain Length | Gallic acid esters (C0-C16) | Antioxidants with >C8 effective in dried emulsions | researcher.life |

This table presents findings from studies on various fatty acid esters, which can inform the rational design of this compound derivatives.

Introducing branching into the alkyl chain can significantly alter the molecule's physical properties, such as its melting point and how it packs into lipid bilayers. Branched-chain fatty acids (BCFAs) are known components of bacterial membranes and play a role in modulating membrane fluidity. frontiersin.org The synthesis of derivatives with branched chains could lead to compounds with altered absorption and distribution profiles. The preparation of branched-chain fatty acids or their esters can be accomplished through skeletal isomerization of unsaturated fatty acids using specific catalysts like zeolites. google.com

Functionalization of the oleyl chain, for example, by introducing hydroxyl or other polar groups, would increase the hydrophilicity of the tail, potentially altering its interaction with cell membranes and metabolic stability.

Investigation of Novel Hybrid Molecular Structures

Molecular hybridization is a strategy that combines two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, or a dual mode of action. mdpi.com In the context of this compound, the nicotinic acid moiety could be linked to other biologically active molecules instead of oleyl alcohol.

For instance, niacin has been combined with essential fatty acids like gamma-linolenic acid (GLA) to create hybrid molecules. google.com The rationale is to potentially enhance the transport of the niacin moiety by the lipophilic fatty acid tail. google.com Another approach involves creating hybrid structures with different heterocyclic cores, such as imidazole-1,3,4-thiadiazole, to explore new therapeutic possibilities. mdpi.com The synthesis of such hybrids often involves multi-step chemical reactions to link the different molecular fragments.

Future Research Directions and Translational Perspectives

Development of Advanced Analytical Methodologies for In Vivo Research

The in vivo analysis of oleyl nicotinate (B505614) and its metabolites presents a significant challenge due to its lipophilic nature and the complexity of biological matrices. Future research will necessitate the development of sophisticated analytical techniques to accurately quantify and track these molecules within living systems. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a promising method for the determination of nicotinic acid and its various metabolites in biological fluids like blood plasma and urine. researchgate.net Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity, making them suitable for detecting low concentrations of niacin and its derivatives. creative-proteomics.com

Furthermore, the use of radiolabeling, for instance with carbon-11 (B1219553) ([11C]), allows for in vivo imaging techniques like positron emission tomography (PET) to study the biodistribution and trafficking of niacin derivatives in real-time. nih.gov Such methodologies can provide invaluable data on how oleyl nicotinate is absorbed, distributed, metabolized, and excreted. The development of these analytical tools is crucial for understanding the compound's pharmacokinetics and for correlating its presence in specific tissues with its biological effects. nih.govnih.gov

| Analytical Technique | Application in this compound Research | Key Advantages |

| HPLC-MS/MS | Quantification of nicotinic acid and its metabolites in plasma and urine. researchgate.net | High sensitivity and specificity for complex biological samples. creative-proteomics.com |

| LC-MS | Detection and quantification of various forms of niacin and its derivatives. creative-proteomics.com | Unmatched sensitivity for low concentrations, versatile for various sample types. creative-proteomics.com |

| PET with [11C]labeling | Real-time in vivo imaging of biodistribution and trafficking. nih.gov | Allows for quantitative study of micronutrient trafficking in living organisms. nih.gov |

| ICP-AES | Quantitative analysis of elemental iron in tissues (relevant for studying interactions with iron-dependent processes). nih.gov | Can determine elemental concentrations down to the nanomolar range. nih.gov |

Comprehensive Mechanistic Elucidation using Integrated Multi-Omics Approaches

A deeper understanding of the biological mechanisms of this compound can be achieved through integrated multi-omics approaches. These strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the molecular and cellular changes induced by the compound. uib.noresearchgate.netbiorxiv.org For instance, metabolomics can identify alterations in metabolic pathways, such as those related to nicotinate and nicotinamide (B372718) metabolism, following administration of a substance. mdpi.comnih.gov

Transcriptomics can reveal changes in gene expression, while proteomics can identify shifts in protein levels, providing insights into the cellular responses to this compound. nih.govplos.org By integrating these datasets, researchers can uncover novel pathways and networks affected by the compound, leading to a more complete understanding of its mode of action. researchgate.netplos.org This comprehensive approach is essential for identifying biomarkers of efficacy and for understanding the full spectrum of its physiological effects. biorxiv.orgnih.gov

Exploration of Sustainable and Biocatalytic Synthesis Routes for this compound

Traditional chemical synthesis methods for esters often involve harsh conditions and the use of hazardous substances. researchgate.netnumberanalytics.com Future research should focus on developing greener and more sustainable synthesis routes for this compound. Biocatalysis, which utilizes enzymes like lipases, presents a promising alternative. mdpi.comwur.nl Enzymes operate under mild conditions, are highly selective, and can reduce the generation of by-products, making the process more environmentally friendly. mdpi.comacs.orgacsgcipr.org

The use of immobilized enzymes can further enhance the efficiency and reusability of the biocatalyst. mdpi.com Research in this area will involve optimizing reaction conditions, exploring different enzyme sources, and developing continuous-flow reactor systems to improve yield and scalability. researchgate.netresearchgate.net These efforts align with the principles of green chemistry, aiming to create more sustainable and economical production methods for this compound. numberanalytics.comhorizoneuropencpportal.eu

| Synthesis Approach | Description | Advantages |

| Traditional Chemical Synthesis | Often involves high temperatures, pressures, and potentially hazardous reagents. researchgate.net | Established methods for ester production. |

| Biocatalysis (Lipases) | Utilizes enzymes to catalyze the esterification reaction between oleyl alcohol and nicotinic acid. mdpi.comwur.nl | Mild reaction conditions, high selectivity, reduced by-products, environmentally friendly. mdpi.comacs.orgacsgcipr.org |

| Immobilized Biocatalysis | The enzyme is fixed onto a solid support, allowing for easier separation and reuse. mdpi.com | Enhanced catalyst stability and reusability, potential for continuous processes. mdpi.com |

| Continuous-Flow Microreactors | Reactions are carried out in a continuous stream within a micro-sized reactor. researchgate.net | Improved efficiency, scalability, and control over reaction parameters. researchgate.net |

Computational Design and Predictive Modeling of this compound Biological Interactions

Computational tools are becoming increasingly vital in drug discovery and development. mdpi.comphilarchive.org For this compound, computational modeling can be used to predict its biological interactions and guide the design of new derivatives with improved properties. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activities of compounds based on their chemical structures. mdpi.com These models can be used to screen virtual libraries of compounds and prioritize those with the highest potential for desired effects.

Molecular docking simulations can predict how this compound binds to specific protein targets, providing insights into its mechanism of action at a molecular level. mdpi.comresearchgate.net Furthermore, predictive models can be developed to estimate properties such as skin permeation, which is crucial for topical applications. acs.orgbrad.ac.ukresearchgate.netsrce.hrnih.gov By integrating these computational approaches, researchers can accelerate the discovery and optimization of this compound-based therapies. numberanalytics.com

| Computational Approach | Application for this compound | Potential Outcomes |

| QSAR Modeling | Predict biological activities based on chemical structure. mdpi.com | Prioritization of new derivatives with enhanced efficacy. |

| Molecular Docking | Simulate binding to protein targets. mdpi.comresearchgate.net | Elucidation of molecular mechanisms of action. |

| Skin Permeation Modeling | Predict the ability of the compound to penetrate the skin. acs.orgbrad.ac.ukresearchgate.netsrce.hrnih.gov | Optimization of formulations for topical delivery. |

| Predictive Analytics | Analyze large datasets to identify patterns and predict outcomes. numberanalytics.com | Faster and more efficient research and development. numberanalytics.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.